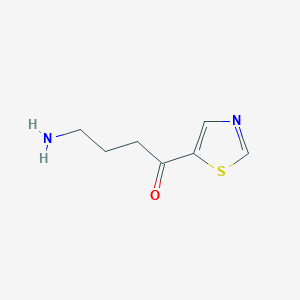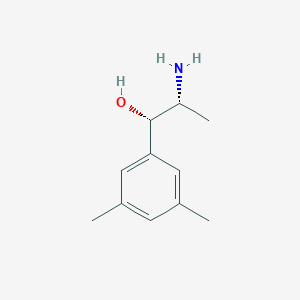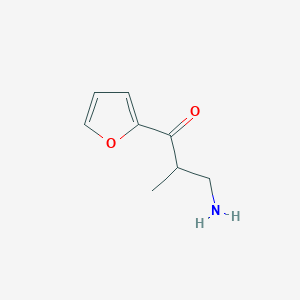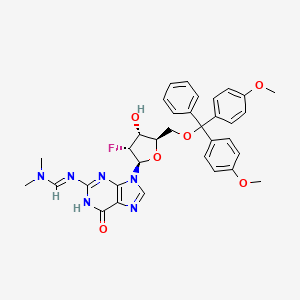![molecular formula C6H14ClNO2 B13153836 [3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)
[3-(Methylamino)oxolan-3-yl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methylamino)oxolan-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of oxolane, featuring a methylamino group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with oxolane derivatives.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and consistent production.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry:
Material Science: Employed in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibiting specific enzymes by binding to their active sites.
Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
- [3-(Amino)oxolan-3-yl]methanol hydrochloride
- [3-(Ethylamino)oxolan-3-yl]methanol hydrochloride
- [3-(Dimethylamino)oxolan-3-yl]methanol hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the amino group (methyl, ethyl, dimethyl) distinguishes these compounds.
- Reactivity: The reactivity varies based on the substituents, affecting their chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
[3-(methylamino)oxolan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-6(4-8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
Clé InChI |
JKUQJMAHLYIHKZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCOC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)

![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
